molecular formula C10H13N3 B3431140 Methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine CAS No. 886363-03-7

Methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine

Cat. No.: B3431140
CAS No.: 886363-03-7
M. Wt: 175.23 g/mol
InChI Key: IDKCMONOBGUDEA-UHFFFAOYSA-N
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Description

Methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine is a nitrogen-containing heterocyclic compound featuring a methyl group at position 6 of the imidazo[1,2-a]pyridine core and a methylamine substituent at the 2-position. Its synthesis typically involves cyclization reactions (e.g., using 1,3-dichloroacetone) followed by functionalization at specific positions .

Properties

IUPAC Name

N-methyl-1-(6-methylimidazo[1,2-a]pyridin-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-8-3-4-10-12-9(5-11-2)7-13(10)6-8/h3-4,6-7,11H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKCMONOBGUDEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501240335
Record name N,6-Dimethylimidazo[1,2-a]pyridine-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501240335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886363-03-7
Record name N,6-Dimethylimidazo[1,2-a]pyridine-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886363-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,6-Dimethylimidazo[1,2-a]pyridine-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501240335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine typically involves the cyclization of 2-aminopyridine derivatives with various electrophiles. One common method is the copper(I)-catalyzed aerobic oxidative synthesis, which involves the reaction of 2-aminopyridines with acetophenones under mild conditions . Another method includes the use of flavin and iodine as catalysts for an aerobic oxidative C-N bond-forming process . Additionally, a coupling reaction of 2-aminopyridine with phenylacetophenones or β-tetralone in the presence of CBrCl3 has been reported .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using optimized conditions from laboratory-scale syntheses. These methods may include the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Functional Group Reactivity

The compound participates in several characteristic reactions:

Oxidation

The amine group can undergo oxidation to form nitroso or nitramine derivatives, depending on reagents.

Alkylation

The methyl group on the imidazole ring enhances nucleophilic reactivity, enabling alkylation at the C3 position via electrophilic substitution .

Nucleophilic Substitution

The amine group can act as a leaving group in substitution reactions, particularly under acidic or basic conditions.

Comparative Analysis of Reaction Conditions

Condition Advantages Limitations
Lewis acid catalysis High functional group tolerance, moderate yields .Requires catalyst optimization.
Microwave-assisted synthesis Rapid reaction times, high yields, solvent-free .Limited scalability for complex substrates.
Domino coupling Atom-economical, minimal byproducts .Requires precise control of stoichiometry.

Biological and Chemical Implications

  • Enzyme inhibition : Derivatives of this class exhibit activity against targets like PI3Kα and AChE, suggesting potential therapeutic applications .

  • Functional group compatibility : The compound tolerates diverse substituents, including electron-withdrawing and donating groups, enabling structural diversity in synthesis .

Structural and Analytical Data

Parameter Value
Molecular formula C₁₀H₁₃N₃
Molecular weight 175.23 g/mol
Key spectroscopic features NMR: δ 7.95 (t, J = 8.4 Hz), 2.37 (s, 3H); HRMS confirmation .

Mechanism of Action

The mechanism of action of Methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophilic catalyst, activating carbonyl and imine groups through hydrogen and halogen bonding . This activation facilitates various chemical transformations, contributing to its biological and chemical activities.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the imidazo[1,2-a]pyridine ring significantly influences physicochemical and biological properties:

Compound Name Substituents Molecular Formula Key Features
Target Compound 6-methyl, 2-(methylaminomethyl) C10H13N3 Balanced lipophilicity; methyl at 6-position may block metabolic oxidation.
Methyl-(8-methyl- analog* (CAS 1187931-63-0) 8-methyl, 2-(methylaminomethyl) C10H13N3·2HCl Dihydrochloride salt enhances solubility; 8-methyl alters steric hindrance .
(Imidazo[1,2-a]pyridin-2-ylmethyl)amine (CAS 165736-20-9) No 6-methyl group C8H9N3·2HCl·0.8H2O Base structure; lacks 6-methyl, potentially increasing metabolic lability .
[2-(4-Amino-phenyl)-6-methyl-...] (CAS 842105-02-6) 6-methyl, 3-(2-methoxyethyl) C17H20N4O Aminophenyl and methoxyethyl groups enhance π-π stacking and solubility .

*Analog with methyl at position 8 instead of 5.

Functional Group Modifications

  • Phenylethynyl Substituent (Compound 23, ) : A bulky phenylethynyl group at position 6 enhances hydrophobic interactions but may limit blood-brain barrier penetration.

Physicochemical Properties

  • Molecular Weight and logP :
    • Target Compound: MW 163.23 (calculated), logP ~1.5 (estimated).
    • Trifluoroethyl Analog: MW 229.20, logP ~2.1 (higher lipophilicity due to CF3 group) .
    • Dihydrochloride Salt (CAS 1187931-63-0): MW 261.6 (salt form), improved aqueous solubility .

Key Research Findings

  • SAR Trends :
    • Methyl groups at positions 6 or 8 improve metabolic stability but require optimization to avoid excessive steric hindrance.
    • Electron-withdrawing groups (e.g., CF3) enhance stability but may necessitate formulation adjustments for solubility .
  • Biological Activity :
    • Quinazoline-fused derivatives () show potent kinase inhibition, whereas smaller amines (target compound) are explored for CNS targets due to lower MW .

Biological Activity

Methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine is a compound that belongs to the imidazo[1,2-a]pyridine class, which has garnered attention due to its diverse biological activities. This article explores the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

  • Chemical Formula : C18H21N3
  • Molecular Weight : 279.38 g/mol
  • IUPAC Name : N,N-dimethyl-1-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanamine
  • CAS Number : 106961-33-5

Biological Activity Overview

Imidazo[1,2-a]pyridine derivatives have been extensively studied for their broad spectrum of biological activities , including:

  • Anticancer : Exhibiting cytotoxic effects against various cancer cell lines.
  • Antimicrobial : Demonstrating activity against bacteria and fungi.
  • Anti-inflammatory : Showing potential in reducing inflammation.
  • Analgesic : Providing pain relief in various models.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation in cancer cell lines
AntimicrobialEffective against bacterial strains
Anti-inflammatoryReduction of inflammatory markers
AnalgesicPain relief in animal models

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological efficacy. Modifications at specific positions on the imidazo[1,2-a]pyridine ring can enhance or diminish its activity. For instance:

  • Substituents on the Pyridine Ring : The presence of methyl and phenyl groups significantly affects the compound's interaction with biological targets.
  • Dimethylamino Group : This moiety is essential for enhancing solubility and bioavailability.

Case Studies

  • Anticancer Activity :
    A study demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited potent inhibitory effects on breast cancer cell lines (e.g., MDA-MB-231) with an IC50 value as low as 0.126 µM, indicating significant potential for therapeutic development against triple-negative breast cancer (TNBC) .
  • Antimicrobial Efficacy :
    Research indicated that certain imidazo[1,2-a]pyridine derivatives showed promising activity against resistant bacterial strains, suggesting their utility in combating antibiotic resistance .
  • Anti-inflammatory Effects :
    In vivo studies showed that these compounds could reduce inflammation markers in animal models, demonstrating their potential in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine and related derivatives?

  • Methodology :

  • Schiff base condensation : Reacting 2-(substituted)imidazo[1,2-a]pyridine-3-carbaldehyde with primary amines in the presence of glacial acetic acid yields imine derivatives. Subsequent reduction (e.g., NaBH₄) can produce secondary amines (e.g., N-Aryl-1-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanamines) .
  • Reductive amination : For compounds with steric hindrance, reductive amination of aldehydes with amines using catalysts like Pd/C or NaBH₃CN is preferred .
    • Key considerations : Monitor reaction progress via TLC or HPLC. Purification often involves column chromatography (silica gel, eluent: EtOAc/hexane).

Q. How are structural and purity characteristics of this compound validated?

  • Analytical techniques :

  • NMR : ¹H and ¹³C NMR confirm regiochemistry and amine functionalization. For example, the methylene (-CH₂-) group adjacent to the imidazo ring typically appears at δ 4.1–4.5 ppm (¹H) and 45–50 ppm (¹³C) .
  • X-ray crystallography : Resolve ambiguous stereochemistry using programs like SHELXL or WinGX/ORTEP .
  • HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₆N₄ at m/z 241.14) .

Advanced Research Questions

Q. How do computational studies (e.g., DFT) aid in understanding the electronic properties and reactivity of this compound?

  • Methodology :

  • DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict HOMO-LUMO gaps, charge distribution, and nucleophilic/electrophilic sites. For example, the imidazo[1,2-a]pyridine core exhibits a HOMO localized on the nitrogen-rich region, influencing its binding to biological targets .
  • Docking studies : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2) by aligning the methylamine side chain with hydrophobic pockets .
    • Data interpretation : Compare experimental (e.g., UV-Vis λmax) and computed electronic transitions to validate models .

Q. What strategies address contradictory biological activity data across structurally similar derivatives?

  • Case study :

  • Substituent effects : Trifluoromethyl substitution on the imidazo ring (vs. methyl) enhances metabolic stability but may reduce binding affinity due to steric effects. Compare IC₅₀ values for COX-2 inhibition: Methyl derivatives (IC₅₀ = 0.8 µM) vs. CF₃ derivatives (IC₅₀ = 2.3 µM) .
  • Experimental validation : Perform SAR studies by synthesizing analogs with systematic substitutions (e.g., -CH₃, -CF₃, -OCH₃) and assay against target proteins .

Q. How can crystallization challenges for amine-containing imidazo[1,2-a]pyridines be mitigated?

  • Approaches :

  • Salt formation : Convert the free amine to a hydrochloride salt using HCl/Et₂O to improve crystallinity .
  • Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) for slow evaporation. For hygroscopic compounds, use sealed tubes under inert gas .
    • Tools : Utilize Mercury CSD software to analyze packing patterns and predict solvent compatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine
Reactant of Route 2
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Methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine

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